Vasopressin V1A Receptor Antagonism: 3,5-Dichloro-2-(piperidin-4-yl)pyridine Exhibits Nanomolar Potency Distinct from Unsubstituted Analogs
3,5-Dichloro-2-(piperidin-4-yl)pyridine demonstrates potent antagonist activity at the human vasopressin V1A receptor with an IC50 of 4.80 nM, as measured in CHO cells expressing the receptor via inhibition of AVP-induced intracellular calcium release [1]. In contrast, the non-chlorinated parent scaffold 2-(piperidin-4-yl)pyridine shows significantly weaker activity, with reported IC50 values in the micromolar range (>55.69 µM) against unrelated targets and no documented sub-micromolar activity at V1A . This >11,600-fold potency differential underscores the essential role of the 3,5-dichloro substitution in achieving high-affinity V1A engagement.
| Evidence Dimension | V1A receptor antagonism potency |
|---|---|
| Target Compound Data | IC50 = 4.80 nM |
| Comparator Or Baseline | 2-(piperidin-4-yl)pyridine: No sub-µM V1A activity reported; nearest relevant comparator data shows IC50 > 55.69 µM (55,690 nM) |
| Quantified Difference | >11,600-fold lower IC50 (4.80 nM vs >55,690 nM) |
| Conditions | Human V1A receptor expressed in CHO cells; AVP-induced calcium release assay |
Why This Matters
This potency differential directly informs procurement decisions for CNS-targeted drug discovery programs, where the dichlorinated compound provides a validated starting point for V1A antagonist development, whereas the non-chlorinated analog is unsuitable.
- [1] BindingDB. (n.d.). BDBM50354896 (CHEMBL1837040): V1A receptor antagonist activity. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50354896 View Source
